molecular formula C4ClF3O B13941440 2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one CAS No. 62344-64-3

2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one

Cat. No.: B13941440
CAS No.: 62344-64-3
M. Wt: 156.49 g/mol
InChI Key: UDIPZPZFFFJAHU-UHFFFAOYSA-N
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Description

2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one is a unique organofluorine compound characterized by its cyclobutene ring structure with chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,1,1-trifluorobut-3-yn-2-one with alkyl vinyl ethers, leading to the formation of the desired cyclobutene ring through [2+2] cycloaddition reactions . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl vinyl ethers for cycloaddition, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures, catalysts, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with alkyl vinyl ethers can yield cyclobutene derivatives, while substitution reactions can produce various substituted cyclobutene compounds.

Scientific Research Applications

2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Pharmaceutical Research: It can be used in the synthesis of potential drug candidates and bioactive molecules.

    Chemical Biology: The compound’s reactivity allows for the study of various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in cycloaddition reactions, the compound acts as a dienophile, reacting with dienes to form cyclobutene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one is unique due to its cyclobutene ring structure with multiple fluorine atoms, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-chloro-3,4,4-trifluorocyclobut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF3O/c5-1-2(6)4(7,8)3(1)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIPZPZFFFJAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C1=O)(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613880
Record name 2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62344-64-3
Record name 2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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